molecular formula C11H12N2 B014887 Tryptoline CAS No. 16502-01-5

Tryptoline

Cat. No. B014887
CAS RN: 16502-01-5
M. Wt: 172.23 g/mol
InChI Key: CFTOTSJVQRFXOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tryptoline and its derivatives involves various methods, including environmentally friendly approaches and novel catalytic systems. For instance, a facile and efficient synthesis of tetrahydro-β-carbolines from tryptamine and aldehydes in water, facilitated by L-tartaric acid, demonstrates an eco-friendly methodology to obtain crystalline tryptolines with clear inhibitory activity against certain cell lines (Byeon et al., 2020). Additionally, the use of nickel-catalyzed allylic dearomatization reactions of tryptophols and tryptamines showcases an efficient synthesis route, highlighting the broad substrate scope and high chemo- and regioselectivity of this method (Zhang et al., 2019).

Molecular Structure Analysis

Tryptoline's molecular structure is pivotal in its reactivity and interaction with various biological targets. Structural analyses, such as X-ray crystallography, provide deep insights into its conformation and the influence of substituents on its biological activity. Studies have elaborated on the synthesis and structural elucidation of tryptoline derivatives, revealing their complex conformations and potential as bioactive molecules (Kim et al., 2021).

Chemical Reactions and Properties

Tryptoline's reactivity is central to its application in synthesizing a wide array of compounds. Its involvement in key chemical reactions, such as the Pictet-Spengler reaction, highlights its versatility. The reaction of tryptophan-containing polypeptides with triazolinedione (TAD) for polypeptide conjugation and cross-linking without non-natural amino acid derivatives underscores the selective reactivity of tryptoline-containing compounds (Hanay et al., 2017).

Physical Properties Analysis

The physical properties of tryptoline derivatives, including solubility, crystallinity, and thermal stability, are crucial for their application in various fields. Research focusing on the synthesis of crystalline tryptoline derivatives emphasizes the importance of these properties in achieving high purity and specific bioactivities (Byeon et al., 2020).

Chemical Properties Analysis

The chemical properties of tryptoline, such as acidity, basicity, and electrophilicity, play a significant role in its interactions and reactions with other molecules. Studies on the catalytic and reactive properties of tryptoline derivatives have led to innovative approaches in synthesis and bioactivity studies, highlighting the compound's versatility and potential for generating novel bioactive molecules (Zhang et al., 2019).

Future Directions

A tryptoline ring-distortion strategy has been described that enables the rapid synthesis of 70 complex and diverse compounds from yohimbine; an indole alkaloid . The compounds synthesized had architecturally complex and unique scaffolds, unlike that of yohimbine and other scaffolds . This tryptoline ring-distortion strategy can begin to address diversity problems in screening libraries, while occupying biologically relevant chemical space in areas critical to human health .

properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTOTSJVQRFXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58911-02-7 (mono-hydrochloride)
Record name Tryptoline
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DSSTOX Substance ID

DTXSID10167835
Record name Tryptoline
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,2,3,4-Tetrahydro-beta-carboline
Source Human Metabolome Database (HMDB)
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Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tryptoline

CAS RN

16502-01-5
Record name Tetrahydro-β-carboline
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Record name Tryptoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole
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Record name TRYPTOLINE
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Synthesis routes and methods I

Procedure details

5-Methoxy tryptamine 1a or 6-methoxy tryptamine 1b (0.524 mmol) and appropriate aryl or heteroaryl aldehyde 2 (0.63 mmol) were dissolved in THF (20 mL). The reaction mixture was cooled to 0° C. CF3COOH (0.2 ml) was then added at 0° C., and the reaction mixture was then allowed to stir at 0° C. for 1 hr. The ice bath was then removed and the reaction allowed to stir for a further 1 hr from 0° C. to r.t. The reaction mixture was quenched with aqueous saturated NaHCO3 (5 ml) and the organic phase separated. The mixture was extracted with EtOAc (2×10 ml). The combined organic phase was dried (anhydrous NaSO4), filtered and evaporated in vacuo to give the crude product tetrahydro β-carboline 3. The crude product was directly used for second step with out further purification.
Quantity
0 (± 1) mol
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0.524 mmol
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[Compound]
Name
aryl or heteroaryl aldehyde
Quantity
0.63 mmol
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reactant
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Name
Quantity
20 mL
Type
solvent
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0.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 13 g (0.0756 mol) 1,2,3,4-tetrahydro-β-carboline, produced of tryptamine hydrochloride and glyoxal acid, as described by Ho and Walker (1988), and 2.6 g of Pd/C (10%) in 600 ml cumene were refluxed under nitrogen atmosphere for 90 minutes. After adding 100 ml ethanol the heated solution was filtered and the carbon was extracted with 3×30 ml heated ethanol. The combined liquid fractions were concentrated and the remainder crystallized from toluene for obtaining 10.5 g (82%) of norharman. The methylation in position 9 was carried out as described in literature (Ho B T, McIsaac W M, Walker K E, Estevez V, J Pharm Sci 57: 269, 1968), but with an improved processing: 1 g (5.95 mmol) of norharman was dissolved in 10 ml dry DMF under nitrogen atmosphere. Then 0.36 g (14.9 mmol) sodium hydride was added as a 60% dispersion in petroleum at 0° C. After the mixture cooled down to room temperature it was cooled down to −10° C. and 0.84 g (5.95 mmol) methyl iodide were added. After continued stirring for 12 hours, the mixture was again cooled down to room temperature. All volatile components were removed under reduced pressure. Then 100 ml of water were added and the mixture was extracted with 3×50 ml CHCl3. The combined organic fractions were washed with 5×20 ml water and concentrated for drying. The remainder was transferred into 100 ml of 2N hydrochloric acid. To isolate the educt of the desired methylated product an ion pair extraction of the HCl salt was carried out in CHCl3 and in a liquid/liquid extractor for 2 days. After removing the solvent 0.7 g (64%) of yellow crystals of 9-methyl-β-carboliniumhydrochloride were obtained.
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Synthesis routes and methods III

Procedure details

treating the 3-(2-amino)ethyl indole with 1-tosyl-3,4,4-trimethylimidazolidine to produce a tetrahydro-β-carboline derivative; and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
906
Citations
H Rommelspacher, H Kauffmann, CH Cohnitz… - Naunyn-Schmiedeberg's …, 1977 - Springer
Earlier in vitro experiments led to the hypothesis that tetrahydronorharmane (THN) modulates the effect of serotonin. This assumption has now been tested in vivo on rats. In addition …
NG Paciaroni, R Ratnayake… - … A European Journal, 2017 - Wiley Online Library
High‐throughput screening (HTS) is the primary driver to current drug‐discovery efforts. New therapeutic agents that enter the market are a direct reflection of the structurally simple …
D Wu, C Yang, X Zhang, X Hou, S Zhang, X Dai… - Science of The Total …, 2022 - Elsevier
… ROS of algae exposed to tryptoline is significantly decreased. Thus, tryptoline inhibits electron transfer … Collectively, this study describes the algicidal mechanism of tryptoline against M. …
F Wu, H Zhu, L Sun, C Rajendran… - Journal of the …, 2012 - ACS Publications
The Pictet–Spenglerase strictosidine synthase (STR1) has been recognized as a key enzyme in the biosynthesis of some 2000 indole alkaloids in plants, some with high therapeutic …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
J Renou, M Loiodice, M Arboléas, R Baati… - Chemical …, 2014 - pubs.rsc.org
… of the dephosphylated enzymes, we have chosen tryptoline as PAS ligand, exhibiting a … towards the phosphylated serine, the best tryptoline-based reactivators are the compounds …
Number of citations: 58 0-pubs-rsc-org.brum.beds.ac.uk
J Jiaranaikulwanitch, P Govitrapong, VV Fokin… - Molecules, 2012 - mdpi.com
… tryptoline in order to increase the hydrogen bond interaction and flexibility. In silico, tryptamine showed similar binding as tryptoline. … in parallel with the tryptoline core by adding moieties …
Number of citations: 51 0-www-mdpi-com.brum.beds.ac.uk
JD Barchas, GR Elliott, J DoAmaral… - Archives of General …, 1974 - jamanetwork.com
… Mass spec¬ tral analysis of tryptoline shows a molecular ion at 172 amu, the base peak at … three thin-layer chromatography sys¬ tems was demonstrated for the authentic tryptoline and …
Number of citations: 71 jamanetwork.com
P Peura, JV Johnson, RA Yost… - Journal of …, 1989 - Wiley Online Library
Combined gas chromatography‐mass spectrometry and gas chromatography‐tandem mass spectrometry have been used to identify and quantify tryptoline, methtryptoline, 5‐…
M Tanaka, X Li, H Hikawa, T Suzuki, K Tsutsumi… - Bioorganic & medicinal …, 2013 - Elsevier
… The tryptoline derivative 11c is a promising chemical lead for the discovery of novel … tryptoline derivatives can be prepared according to the reported method. In conclusion, tryptoline …
GAK Teponnou, J Joubert, SF Malan - The Open Medicinal …, 2017 - ncbi.nlm.nih.gov
… Tryptoline is a β-carboline derivative and derivatives thereof … of tacrine with trolox or tryptoline through linkers of varied … inhibition while trolox or tryptoline will interact with conserved …

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